Comprehensive Technical Guide to 5-Butyl-3-phenyloxazolidin-2-one: Structure, Synthesis, and Properties
Comprehensive Technical Guide to 5-Butyl-3-phenyloxazolidin-2-one: Structure, Synthesis, and Properties
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of synthetic organic chemistry and drug discovery, the oxazolidin-2-one scaffold represents a privileged pharmacophore, most notably recognized in the oxazolidinone class of antibiotics (e.g., Linezolid). 5-Butyl-3-phenyloxazolidin-2-one (CAS: 1174337-23-5) is a highly versatile derivative characterized by its rigid heterocyclic core, an N-linked phenyl ring, and a lipophilic C5-butyl chain.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind its physical properties, explore the thermodynamic drivers of its synthesis, and provide field-validated protocols for its characterization.
Chemical Identity and Structural Deconstruction
The molecular architecture of 5-butyl-3-phenyloxazolidin-2-one dictates its behavior in both biological systems and synthetic matrices. The compound features three distinct functional domains:
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The Oxazolidin-2-one Core: Provides a rigid, planar hydrogen-bond acceptor site (carbonyl).
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The N3-Phenyl Substituent: Modulates the electronic density of the amide nitrogen and provides a surface for π-π stacking interactions.
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The C5-Butyl Chain: Introduces significant steric bulk and lipophilicity, which directly influences the compound's partition coefficient (LogP) and membrane permeability.
Fig 1. Structural deconstruction and pharmacophoric roles of 5-butyl-3-phenyloxazolidin-2-one.
Quantitative Identity Data
To facilitate rapid reference for formulation and synthetic planning, the core chemical identifiers and physical properties are summarized below [1].
Table 1: Chemical Identity & Physical Properties
| Property | Value |
| IUPAC Name | 5-butyl-3-phenyl-1,3-oxazolidin-2-one |
| CAS Registry Number | 1174337-23-5 |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Appearance | White solid |
| Calculated LogP | ~2.8 (Lipophilic) |
Spectroscopic Characterization & Analytical Insights
Accurate structural validation is paramount. The spectroscopic profile of 5-butyl-3-phenyloxazolidin-2-one is highly distinct, particularly in its Nuclear Magnetic Resonance (NMR) signatures [1, 2].
Analytical Causality: The structural confirmation relies heavily on the splitting pattern in the ¹H NMR spectrum. The C5 methine proton is shifted significantly downfield (δ 4.68–4.59) due to the electron-withdrawing nature of the adjacent ring oxygen. Furthermore, the C4 methylene protons exhibit a characteristic diastereotopic splitting pattern (a triplet at 4.08 ppm and a doublet of doublets at 3.66 ppm). This magnetic non-equivalence is a direct consequence of the rigid, chiral environment induced by the oxazolidinone ring system.
Table 2: Spectroscopic Characterization Data (CDCl₃, 300 MHz)
| Technique | Signal / Peak Assignment |
| ¹H NMR | δ 7.56–7.52 (m, 2H), 7.40–7.34 (m, 2H), 7.16–7.10 (m, 1H) [Phenyl]; 4.68–4.59 (m, 1H) [C5-H]; 4.08 (t, J=8.7 Hz, 1H), 3.66 (dd, J=8.7, 7.2 Hz, 1H) [C4-H₂]; 1.92–0.92 (m, 9H) [Butyl] |
| ¹³C NMR | δ 155.2 (C=O), 138.6, 129.2, 124.1, 118.3 (Phenyl), 73.3 (C5), 50.7 (C4), 34.9, 26.8, 22.6, 14.1 (Butyl) |
| FT-IR | 1752 cm⁻¹ (Strong, sharp C=O stretch in CH₂Cl₂) |
| EI-MS (m/z) | 219 (M⁺, 42%), 132 (68%), 119 (100%), 104 (51%), 77 (79%) |
Mechanistic Synthesis: The [3+2] Cycloaddition Pathway
The most efficient and atom-economical route to synthesize 5-butyl-3-phenyloxazolidin-2-one is via the[3+2] cycloaddition of 1,2-epoxyhexane and phenyl isocyanate.
Thermodynamic Considerations
From a thermodynamic standpoint, the reaction between an epoxide and an isocyanate can theoretically yield either an oxazolidinone or an imidazolidinone. However, computational studies reveal that the N-phenyl-substituted oxazolidinone is thermodynamically favored over the competing imidazolidinone by approximately 19.7 kcal/mol [2]. This massive energy delta is driven by the superior thermodynamic stability of the oxazolidinone's carbonyl functionality compared to the imine equivalent, ensuring high regioselectivity.
Fig 2. Catalytic [3+2] cycloaddition pathway for 5-butyl-3-phenyloxazolidin-2-one synthesis.
Field-Proven Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system, incorporating critical quality control checkpoints [1, 2].
Step 1: Substrate Preparation & Dehydration
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Action: Dissolve 1,2-epoxyhexane (0.60 mmol) and phenyl isocyanate (0.72 mmol) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
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Expert Insight (Causality): Phenyl isocyanate is highly electrophilic. In the presence of trace moisture, it rapidly hydrolyzes to aniline, which subsequently reacts with unreacted isocyanate to form insoluble 1,3-diphenylurea. Rigorous exclusion of water is the foundational step for achieving the >90% yields reported in the literature.
Step 2: Catalytic Activation
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Action: Introduce the selected catalyst (e.g., a Phosphonium Ylide ligand hybridized with a metal halide, or a (salen)CrIII complex) at a 1–5 mol% loading.
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Expert Insight (Causality): The catalyst serves a dual function. The metal center acts as a Lewis acid to activate the epoxide oxygen, facilitating ring opening. Simultaneously, the ligand framework stabilizes the resulting zwitterionic intermediate, lowering the activation energy barrier for the subsequent nucleophilic attack by the isocyanate.
Step 3: Reaction Execution & In-Process Monitoring
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Action: Stir the reaction mixture at room temperature for 12–24 hours.
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Validation Checkpoint: This protocol is self-validating via FT-IR monitoring. The reaction is deemed complete when the strong, asymmetric isocyanate N=C=O stretching band at ~2270 cm⁻¹ disappears, concomitant with the emergence of the oxazolidinone C=O stretch at 1752 cm⁻¹.
Step 4: Quenching and Chromatographic Purification
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Action: Quench the reaction with deionized water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography using a silica gel stationary phase (gradient: 5% EtOAc in hexane).
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Expert Insight (Causality): The non-polar nature of the C5-butyl chain and the N3-phenyl ring ensures the target product elutes rapidly in low-polarity solvent systems. The 5% EtOAc/hexane gradient efficiently resolves the target compound (yielding a white solid, ~93% yield) from any residual polar byproducts.
Conclusion
5-Butyl-3-phenyloxazolidin-2-one serves as an excellent model compound for understanding heterocumulene coupling dynamics. Its synthesis underscores the critical interplay between Lewis acid/base catalysis and thermodynamic stability. For drug development professionals, mastering the synthesis and characterization of this specific derivative provides a scalable blueprint for generating more complex, biologically active oxazolidinone libraries.
References
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- The Journal of Organic Chemistry (ACS Publications).
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- Catalysis Science & Technology (Royal Society of Chemistry).
